molecular formula C26H26F3N5O3 B608087 Uzansertib CAS No. 1620012-39-6

Uzansertib

Cat. No. B608087
M. Wt: 513.5212
InChI Key: PTORCEYGCGXHDH-OVMXCRKPSA-N
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Description

Uzansertib, also known as INCB053914, is a small molecule under investigation in clinical trials . It is an orally active, ATP-competitive pan-PIM kinase inhibitor . It has broad anti-proliferative activity against a variety of hematologic tumor cell lines .


Molecular Structure Analysis

The molecular formula of Uzansertib is C26H26F3N5O3 . The InChIKey is PTORCEYGCGXHDH-OVMXCRKPSA-N . Unfortunately, the exact molecular structure is not provided in the sources.


Physical And Chemical Properties Analysis

Uzansertib has a molecular weight of 513.51 . The solubility of Uzansertib in DMSO is 5 mg/mL . More detailed physical and chemical properties are not provided in the sources.

Scientific Research Applications

  • Combination with Docetaxel in Cancer Treatment : Uzansertib (Alisertib) has been studied for its potential in treating upper gastrointestinal adenocarcinomas when combined with docetaxel. This combination promotes cell death and reduces tumor growth in preclinical models (Sehdev et al., 2013).

  • Targeted Delivery in Glioblastoma Treatment : In a study focused on glioblastoma, a multifunctional nanocomposite containing Uzansertib and silver nanoparticles showed potential for targeted cancer treatment. This combination was effective both in vitro and in vivo against glioblastoma multiforme (Locatelli et al., 2014).

  • Impact on Osteosarcoma : Research on osteosarcoma, a common malignant bone tumor in children and adolescents, revealed that Uzansertib has growth inhibitory, pro-apoptotic, pro-autophagic, and epithelial to mesenchymal transition (EMT) inhibitory effects. This study highlights the potential of Uzansertib as an anticancer agent in osteosarcoma treatment (Niu et al., 2015).

  • Clinical Development in Various Cancer Types : Uzansertib is being developed for multiple cancer indications, both as a single agent and in combination with other therapies. Its applications extend to neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer, among others (Niu et al., 2015).

  • Application in Pediatric Oncology : A Phase II study investigated the use of Uzansertib in children with recurrent/refractory solid tumors or leukemia. However, the study found a less than 5% objective response rate in children and adolescents receiving single-agent Uzansertib, suggesting limited efficacy in this group (Mossé et al., 2019).

  • Increasing Efficacy of Cytarabine in Acute Myeloid Leukemia : In the context of acute myeloid leukemia (AML), the combination of Uzansertib with cytarabine showed a significant increase in antileukemic activity. This finding indicates the potential of Uzansertib in enhancing the efficacy of existing leukemia treatments (Kelly et al., 2012).

properties

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORCEYGCGXHDH-OVMXCRKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uzansertib

CAS RN

1620012-39-6
Record name Uzansertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UZANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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